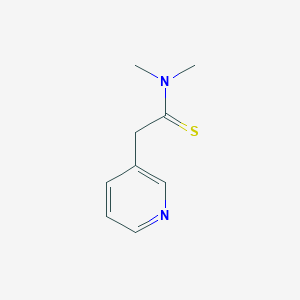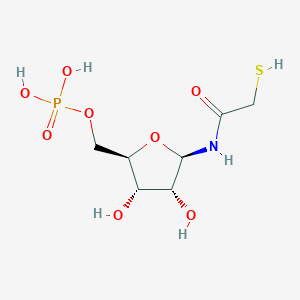![molecular formula C48H84O22 B051755 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate CAS No. 121079-12-7](/img/structure/B51755.png)
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is a copolymer formed by the polymerization of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate. This compound is known for its unique properties, such as high flexibility, biocompatibility, and hydrophilicity, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) typically involves free radical polymerization. The process begins with the mixing of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate monomers in the presence of a free radical initiator, such as ammonium persulfate. The reaction is carried out in an aqueous medium at a controlled temperature, usually around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this copolymer can be scaled up using continuous polymerization techniques. The monomers are fed into a reactor along with the initiator, and the polymerization is carried out under controlled conditions to ensure consistent product quality. The resulting copolymer is then purified and dried for further use .
化学反应分析
Types of Reactions
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) can undergo various chemical reactions, including:
Crosslinking: The copolymer can form crosslinked networks through reactions with crosslinking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Crosslinking Agents: Common crosslinking agents include ethylene glycol dimethacrylate and other multifunctional acrylates.
Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.
Major Products Formed
科学研究应用
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) has a wide range of applications in scientific research, including:
Drug Delivery: The copolymer can be used to create hydrogels for controlled drug release.
Tissue Engineering: Its biocompatibility makes it suitable for use as scaffolds in tissue engineering.
Biomedical Devices: The copolymer’s flexibility and hydrophilicity make it ideal for use in biomedical devices such as catheters and implants.
Environmental Applications: It can be used in water treatment processes to remove contaminants.
作用机制
The mechanism by which copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) exerts its effects is primarily through its physical and chemical properties. The copolymer forms hydrogels that can encapsulate drugs or other molecules, allowing for controlled release. The hydrophilic nature of the copolymer also facilitates its interaction with biological tissues, making it suitable for biomedical applications .
相似化合物的比较
Similar Compounds
Ethylene Glycol Dimethacrylate: A similar compound used in crosslinking reactions and hydrogel formation.
Polyethylene Glycol Dimethacrylate: Another related compound with similar applications in drug delivery and tissue engineering.
Uniqueness
Copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) is unique due to its combination of diethylene glycol dimethacrylate and polyethylene glycol 600 dimethacrylate, which imparts both flexibility and hydrophilicity. This makes it particularly suitable for applications requiring both properties, such as in biomedical devices and tissue engineering .
属性
CAS 编号 |
121079-12-7 |
|---|---|
分子式 |
C48H84O22 |
分子量 |
1013.2 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C36H66O17.C12H18O5/c1-33(2)35(37)52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-40-7-5-39-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-32-53-36(38)34(3)4;1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-32H2,2,4H3;1,3,5-8H2,2,4H3 |
InChI 键 |
NHIQHLFWSRTDKX-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
规范 SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOC(=O)C(=C)C |
Key on ui other cas no. |
121079-12-7 |
同义词 |
CDGD-PG-DM copoly(diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate) diethylene glycol dimethacrylate-polyethylene glycol 600 dimethacrylate copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)



